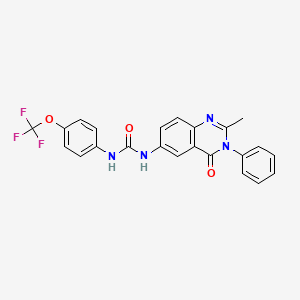

1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

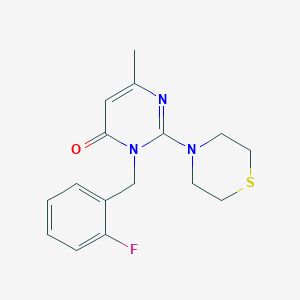

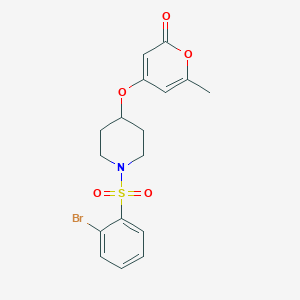

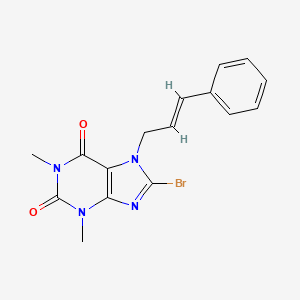

The compound "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea" is a derivative of 2-methylquinazolin-4(3H)-one, which is a scaffold known to possess various biological activities. The compound is not directly mentioned in the provided papers, but the papers do discuss related quinazolinone derivatives and their synthesis, as well as biological activities such as anti-inflammatory and antimicrobial properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the introduction of various functional groups to the quinazolinone core. Paper describes the synthesis of a variety of novel 2-methylquinazolin-4(3H)-one derivatives with urea, thiourea, and sulphonamide functionalities. These compounds were synthesized and screened for biological activities. Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified with different substituents to enhance biological activity. The papers provided do not specifically analyze the molecular structure of "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea", but they do discuss the structural characterization of related compounds using techniques such as IR spectroscopy and NMR . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinone derivatives can include three-component reactions, as described in paper , where 2-alkynylbenzaldoxime, carbodiimide, and an electrophile are combined to generate isoquinolin-1-yl ureas. Although the compound of interest is not an isoquinolin-1-yl urea, the principles of three-component reactions could be relevant to its synthesis. Additionally, the fusion of acylhydrazines with urea is mentioned in paper as a method to synthesize triazolinone and oxadiazolinone derivatives, indicating the versatility of urea in heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on their specific functional groups. The papers provided do not offer direct information on the physical and chemical properties of "1-(2-Methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea". However, the antimicrobial and anti-inflammatory activities of similar compounds are well-documented, with some derivatives showing significant inhibitory activity against TNF-α and IL-6, as well as antimicrobial activity against selected pathogenic bacteria and fungi . These biological properties are often related to the physical and chemical characteristics of the compounds, such as solubility, stability, and the ability to interact with biological targets.

科学的研究の応用

Supramolecular Gelators

- Gelation with Silver(I) Complexes: Quinoline urea derivatives have been synthesized and characterized for their ability to form supramolecular gels when mixed with silver nitrate. These gels exhibit unique photophysical properties and could be potential materials for various applications including, but not limited to, sensors, drug delivery systems, and photonic devices (Braga et al., 2013).

Cyclization Reactions

- Ringschlussreaktionen mit 2‐(β‐Styryl)benzylaminen: A study exploring cyclization reactions with benzylamines to synthesize benzazepines and quinazolines demonstrates the chemical versatility and potential pharmaceutical applications of compounds related to the queried chemical structure (Gast et al., 1977).

Orexin Receptor Antagonism

- Selective Orexin-1 Receptor Antagonism: Research on a brain-penetrant, selective OX1R antagonist reveals its potential in treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects. This highlights the therapeutic potential of urea derivatives in neuropsychiatric disorder treatment (Bonaventure et al., 2015).

Antimicrobial Activities

- Antimicrobial Quinazolinones: A study synthesizing new quinazolinone derivatives and evaluating their antimicrobial activities underlines the significance of such compounds in developing new antibiotics or antifungal agents. The research found that certain derivatives showed promising activity, paving the way for further pharmaceutical development (Patel & Shaikh, 2011).

Catalytic Amidation

- Amidation Catalyzed by Urea Structures: Discovering urea structures as catalysts for amidation reactions between aryl azides and aldehydes opens new avenues for synthesizing aryl amides under near-neutral conditions, which is crucial for pharmaceutical synthesis (Xie et al., 2015).

特性

IUPAC Name |

1-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O3/c1-14-27-20-12-9-16(13-19(20)21(31)30(14)17-5-3-2-4-6-17)29-22(32)28-15-7-10-18(11-8-15)33-23(24,25)26/h2-13H,1H3,(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBXTMNJVRIWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)

![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)

![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)

![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)

![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)

![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)